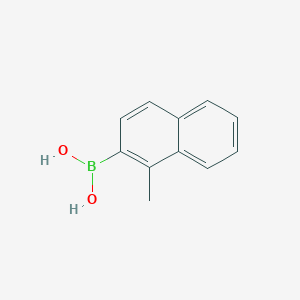

1-Methylnaphthalene-2-boronic acid

Beschreibung

Eigenschaften

IUPAC Name |

(1-methylnaphthalen-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BO2/c1-8-10-5-3-2-4-9(10)6-7-11(8)12(13)14/h2-7,13-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRMHOUYVGICNFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C2=CC=CC=C2C=C1)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90668517 | |

| Record name | (1-Methylnaphthalen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90668517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

590401-47-1 | |

| Record name | (1-Methylnaphthalen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90668517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 590401-47-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Methylnaphthalene-2-boronic acid CAS number

An In-Depth Technical Guide to 1-Methylnaphthalene-2-boronic acid

This guide provides a comprehensive technical overview of 1-Methylnaphthalene-2-boronic acid, a key building block in modern synthetic chemistry. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's fundamental properties, synthesis, and critical applications, with a focus on the mechanistic principles that guide its use in the laboratory.

Introduction and Core Identification

1-Methylnaphthalene-2-boronic acid is an organoboron compound featuring a boronic acid functional group appended to a 1-methylnaphthalene scaffold. Its utility in synthetic chemistry is primarily derived from its role as a nucleophilic coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to construct complex molecular architectures, particularly the biaryl motifs frequently found in pharmaceuticals and advanced materials.[1][2]

The unique steric and electronic properties conferred by the 1-methylnaphthalene core make this reagent particularly valuable for introducing this specific moiety into target molecules, influencing factors such as molecular rigidity, lipophilicity, and potential for pi-stacking interactions—all critical parameters in drug design.

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number.

CAS Number: 590401-47-1 [3][4]

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical properties is fundamental to its successful application in synthesis. These properties dictate appropriate handling, storage, and reaction conditions.

| Property | Value | Source |

| CAS Number | 590401-47-1 | [3] |

| Molecular Formula | C₁₁H₁₁BO₂ | [3] |

| Molecular Weight | 186.01 g/mol | [3] |

| Appearance | Typically an off-white to yellow solid | General knowledge |

| Storage | Inert atmosphere, Room Temperature | [5] |

Note: For detailed spectroscopic data (NMR, HPLC, LC-MS), it is recommended to consult the certificate of analysis from a specific supplier such as BLD Pharm or Sigma-Aldrich.[4]

Synthesis Pathway: A Mechanistic Approach

The synthesis of arylboronic acids like 1-Methylnaphthalene-2-boronic acid is most commonly achieved via a directed ortho-metalation followed by borylation. The causality behind this multi-step process ensures high regioselectivity.

Workflow: Synthesis of 1-Methylnaphthalene-2-boronic acid

Caption: Synthesis workflow for 1-Methylnaphthalene-2-boronic acid.

Causality Behind Experimental Choices:

-

Starting Material: 2-Bromo-1-methylnaphthalene is chosen as the precursor. The bromine atom at the 2-position is the key handle for regioselective functionalization.

-

Lithiation: Halogen-metal exchange using an organolithium reagent like n-butyllithium (n-BuLi) at low temperatures (-78 °C) is a highly efficient method for generating the aryl lithium intermediate. The low temperature is critical to prevent side reactions and decomposition of the highly reactive organometallic species.

-

Borylation: The generated nucleophilic aryl lithium attacks the electrophilic boron atom of a trialkyl borate, such as triisopropyl borate. Trialkyl borates are used because they are less prone to forming ate complexes that are difficult to hydrolyze compared to trimethyl borate.

-

Hydrolysis: An acidic workup is essential to hydrolyze the resulting boronate ester intermediate to the final boronic acid product.

Core Application: The Suzuki-Miyaura Coupling

The paramount application of 1-Methylnaphthalene-2-boronic acid is in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction forms a C-C bond between an organoboron compound and an organohalide using a palladium catalyst.[1]

The Catalytic Cycle: A Self-Validating System

The mechanism proceeds through a well-defined catalytic cycle. Each step regenerates the active catalyst, making the process highly efficient. The base is a crucial component, as it activates the boronic acid to form a more nucleophilic borate species, which facilitates the key transmetalation step.[6]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol

This protocol provides a robust, general method for coupling 1-Methylnaphthalene-2-boronic acid with an aryl bromide.

Objective: Synthesize 2-(4-methoxyphenyl)-1-methylnaphthalene.

Reagents & Materials:

-

1-Methylnaphthalene-2-boronic acid (1.2 eq)

-

1-Bromo-4-methoxybenzene (1.0 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 2 mol%)

-

Potassium Carbonate (K₂CO₃, 2.5 eq)

-

Solvent: 1,4-Dioxane and Water (4:1 mixture)

-

Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon line

Step-by-Step Methodology:

-

Inert Atmosphere: To a dry round-bottom flask, add 1-Methylnaphthalene-2-boronic acid, 1-bromo-4-methoxybenzene, Pd(dppf)Cl₂, and potassium carbonate.

-

Causality: The palladium catalyst is oxygen-sensitive, especially in its Pd(0) active state. An inert atmosphere (nitrogen or argon) is crucial to prevent catalyst degradation and ensure high yield.

-

-

Solvent Addition: Degas the dioxane/water solvent mixture by bubbling nitrogen or argon through it for 15-20 minutes. Add the degassed solvent to the flask.

-

Causality: The solvent system is chosen to dissolve both the organic starting materials and the inorganic base. Water is essential for dissolving the carbonate base and facilitating the formation of the active borate species. Degassing removes dissolved oxygen.

-

-

Reaction: Equip the flask with a condenser and heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Causality: Heating provides the necessary activation energy for the catalytic cycle, particularly the oxidative addition and reductive elimination steps.

-

-

Workup & Purification: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Causality: The aqueous workup removes the inorganic base and salts. The brine wash helps to break any emulsions and further dry the organic layer.

-

-

Validation: Purify the crude product by column chromatography on silica gel. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

-

Causality: This final step is the self-validating part of the protocol, ensuring the desired product has been formed and isolated from byproducts and unreacted starting materials.

-

Applications in Drug Discovery and Materials Science

The true value of a building block like 1-Methylnaphthalene-2-boronic acid is realized in the properties of the molecules it helps create.

-

Enzyme Inhibition: The rigid, polycyclic aromatic structure of the naphthalene core is a common feature in molecules designed to interact with enzyme active sites. Boronic acids themselves have been explored as potent enzyme inhibitors.[7] The introduction of the 1-methylnaphthalen-2-yl moiety can enhance binding affinity through hydrophobic and π-stacking interactions.

-

Drug Scaffolding: In drug development, this reagent allows for the strategic installation of a bulky, lipophilic group. This can be used to tune a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties, for instance, by increasing its ability to cross cell membranes.

-

Organic Electronics: Biaryl compounds derived from naphthalene are investigated for their use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The extended π-system of the naphthalene core contributes to the desirable electronic and photophysical properties of these materials.

Safe Handling and Storage

As with all chemical reagents, proper handling is essential for safety and to maintain the integrity of the compound.

-

Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[8][9] Avoid creating dust.[8]

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[10][11] Boronic acids can be susceptible to dehydration to form boroxines (anhydrides), so protecting them from moisture is key to maintaining reactivity.

-

Incompatibilities: Avoid strong oxidizing agents, strong bases, and strong acids.[12]

Conclusion

1-Methylnaphthalene-2-boronic acid (CAS: 590401-47-1) is a highly valuable and versatile reagent for synthetic chemists. Its primary utility lies in its application in Suzuki-Miyaura cross-coupling reactions to introduce the 1-methylnaphthalen-2-yl group, a privileged scaffold in both medicinal chemistry and materials science. A deep understanding of its properties, synthesis, and the mechanistic underpinnings of its reactivity empowers researchers to leverage this building block to its full potential, accelerating the discovery and development of novel functional molecules.

References

- (1-Methylnaphthalen-2-yl)boronic acid | 590401-47-1 - Sigma-Aldrich. (n.d.).

- 1-Methylnaphthalene-2-boronic acid | CAS 590401-47-1 | SCBT. (n.d.).

- 590401-47-1|(1-Methylnaphthalen-2-yl)boronic acid|BLD Pharm. (n.d.).

- 1-Methylnaphthalene-8-boronic acid - Lead Sciences. (n.d.).

-

Boronic Acid Compounds as Potential Pharmaceutical Agents. (2015). Request PDF. Retrieved January 29, 2026, from [Link]

-

Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 29, 2026, from [Link]

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved January 29, 2026, from [Link]

-

Suzuki cross-coupling reaction - YouTube. (2020, February 13). Retrieved January 29, 2026, from [Link]

-

Safety Data Sheet: 1-Naphthaleneboronic acid - Chemos GmbH&Co.KG. (2019, January 15). Retrieved January 29, 2026, from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. m.youtube.com [m.youtube.com]

- 3. scbt.com [scbt.com]

- 4. 590401-47-1|(1-Methylnaphthalen-2-yl)boronic acid|BLD Pharm [bldpharm.com]

- 5. 1-Methylnaphthalene-8-boronic acid - Lead Sciences [lead-sciences.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. chemos.de [chemos.de]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

Technical Whitepaper: 1-Methylnaphthalene-2-boronic Acid – Physicochemical Profiling and Synthetic Utility

Executive Summary

This technical guide provides a comprehensive analysis of 1-Methylnaphthalene-2-boronic acid (CAS 590401-47-1) , a specialized organoboron reagent used in advanced organic synthesis.[1] Unlike its unhindered isomers, this compound presents unique steric challenges due to the ortho-methyl substituent at the C1 position relative to the boronic acid moiety at C2.[1] This structural feature significantly influences its solubility, stability, and reactivity profile in Suzuki-Miyaura cross-coupling reactions.[1] This document details the physicochemical properties, handling protocols, and mechanistic considerations required to successfully utilize this reagent in drug discovery and materials science.[1]

Part 1: Chemical Identity & Structural Analysis[1]

Nomenclature and Identification

-

IUPAC Name: (1-Methylnaphthalen-2-yl)boronic acid[2][3][][5][6]

-

Common Name: 1-Methylnaphthalene-2-boronic acid[2][][7][8][9][10]

-

Molecular Formula: C₁₁H₁₁BO₂

-

Molecular Weight: 186.01 g/mol [9]

-

SMILES: Cc1c(B(O)O)ccc2ccccc12

Structural Conformation & Steric Environment

The defining feature of this molecule is the 1,2-substitution pattern on the naphthalene core.[1] The methyl group at C1 imposes significant steric strain on the boronic acid group at C2.[1]

-

Steric Clash: The van der Waals radius of the methyl group forces the boronic acid moiety to rotate out of the aromatic plane to minimize repulsion.[1]

-

Reactivity Implication: This twist disrupts the orbital overlap required for efficient transmetallation during palladium-catalyzed coupling, often necessitating higher reaction temperatures or specialized ligands (e.g., Buchwald biaryl phosphines) compared to unhindered naphthyl boronic acids.[1]

Figure 1: Structural analysis highlighting the steric clash between the C1-methyl and C2-boronic acid groups.

Part 2: Physicochemical Properties

The physical properties of 1-Methylnaphthalene-2-boronic acid are dominated by its tendency to dehydrate and its lipophilic naphthalene core.[1]

Key Physical Data[1]

| Property | Value | Notes |

| Appearance | Off-white to beige solid | Crystalline powder form.[1] |

| Melting Point | 220 – 240 °C | Wide range due to dehydration to boroxine anhydride upon heating.[1] |

| Solubility (Organic) | Soluble in DMSO, MeOH, DCM, THF | High solubility in polar aprotic solvents. |

| Solubility (Aqueous) | Low | Requires basic conditions (pH > 10) to form the boronate species.[1] |

| pKa | ~8.5 - 9.0 (Estimated) | Slightly higher than phenylboronic acid due to electron-donating methyl group.[1] |

| Stability | Hygroscopic | Prone to protodeboronation under strong acidic conditions.[1] |

Stability & Boroxine Equilibrium

Like most boronic acids, 1-Methylnaphthalene-2-boronic acid exists in equilibrium with its cyclic trimeric anhydride (boroxine).[1]

-

Storage Implication: The compound may contain varying amounts of the boroxine anhydride, which does not affect reactivity but alters the effective molecular weight.[1]

-

Verification: 1H NMR in D₂O/NaOD or DMSO-d₆ with added D₂O will hydrolyze the anhydride, simplifying the spectrum for purity analysis.[1]

Part 3: Synthetic Utility & Reactivity

The "Ortho-Effect" in Suzuki Coupling

This compound is classified as a sterically demanding substrate .[1] Standard Suzuki conditions (e.g., Pd(PPh₃)₄, Na₂CO₃) often result in low yields due to slow transmetallation.[1]

-

Challenge: The Pd(II)-Ar intermediate struggles to approach the boron center due to the shielding 1-methyl group.[1]

-

Solution: Use electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands (e.g., PEPPSI-IPr). These catalysts facilitate the oxidative addition and create a pocket that accommodates the steric bulk during transmetallation.[1]

Protodeboronation Risk

The electron-rich nature of the naphthalene ring, combined with the steric strain, makes the C-B bond susceptible to protodeboronation (cleavage of the boron group replaced by a proton), yielding 1-methylnaphthalene as a side product.

-

Mitigation: Avoid prolonged heating in aqueous alcohols. Use anhydrous conditions with bases like K₃PO₄ or Cs₂CO₃ in dioxane/toluene if protodeboronation is observed.[1]

Figure 2: Synthetic pathway for generation and subsequent application in cross-coupling.

Part 4: Handling, Storage, & Safety

Safety Profile (SDS Summary)

-

GHS Classification: Skin Irrit. 2 (H315), Eye Irrit.[1] 2A (H319), STOT SE 3 (H335).[1][11]

-

Hazards: Causes skin and serious eye irritation.[1][11][12] May cause respiratory irritation.[1][11][12]

-

PPE: Wear nitrile gloves, safety goggles, and work in a fume hood to avoid dust inhalation.[1]

Storage Protocols

-

Temperature: Store at 2–8°C (Refrigerate).

-

Atmosphere: Store under inert gas (Argon or Nitrogen) is recommended for long-term storage to prevent oxidation or hydrolysis issues, although the solid is relatively stable in air.[1]

-

Container: Tightly sealed glass vial. Avoid plastic containers for long-term storage of solutions.[1]

Part 5: Experimental Protocols

Synthesis of 1-Methylnaphthalene-2-boronic acid

Adapted from De Koning et al.

-

Setup: Flame-dry a 50 mL round-bottom flask and flush with Argon.

-

Reagent Prep: Dissolve 2-bromo-1-methylnaphthalene (1.0 eq) in anhydrous THF (0.15 M concentration).

-

Lithiation: Cool the solution to -78°C (dry ice/acetone bath). Add n-Butyllithium (1.2 eq, 1.6 M in hexanes) dropwise over 10 minutes. Stir for 1 hour at -78°C.

-

Note: The solution typically turns yellow/orange, indicating the formation of the aryllithium species.[1]

-

-

Boron Capture: Add Trimethyl borate (B(OMe)₃) (3.0 eq) quickly in one portion.

-

Warming: Allow the reaction to warm to room temperature naturally overnight.

-

Hydrolysis: Quench with 1M HCl (aqueous) and stir for 30 minutes to hydrolyze the boronate ester.

-

Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.[1]

-

Purification: Recrystallize from Hexane/Ethyl Acetate or use as crude if purity >95% by NMR.

Quality Control (NMR)

To verify the correct isomer (1-Methyl vs 2-Methyl):

-

1-Methyl Isomer (Target): Look for the methyl singlet around δ 2.6 - 2.8 ppm .[1] The integration should be 3H.

-

Aromatic Region: The C1-position is blocked.[1] You should observe a specific splitting pattern for the remaining protons, distinct from the 2-methyl-1-boronic acid isomer.[1]

References

-

Synthesis & Characterization: De Koning, C. B., Michael, J. P., Nhlapo, J. M., Pathak, R., & van Otterlo, W. A. L. (2012). The Synthesis of Naphtho[a]carbazoles and Benzo[c]carbazoles. Synlett.

-

Physical Data (Melting Point): Combi-Blocks Safety Data Sheet, 1-Methylnaphthalene-2-boronic acid (CAS 590401-47-1).[1][2][7]

-

Suzuki Coupling of Hindered Substrates: Tang, W., et al. (2014).[1] Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers.

-

Commercial Availability & CAS Verification: Santa Cruz Biotechnology, Product sc-258675.[1] [1][9]

Sources

- 1. 1-Naphthaleneboronic acid | C10H9BO2 | CID 254532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. arctomsci.com [arctomsci.com]

- 5. arctomsci.com [arctomsci.com]

- 6. CAS 590401-47-1 | 6760-1-70 | MDL MFCD10566508 | 1-Methylnaphthalene-2-boronic acid | SynQuest Laboratories [synquestlabs.com]

- 7. boronpharm.com [boronpharm.com]

- 8. 1401812-47-2,3-Chloro-2-methoxyquinoline-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 9. scbt.com [scbt.com]

- 10. combi-blocks.com [combi-blocks.com]

- 11. chemos.de [chemos.de]

- 12. echemi.com [echemi.com]

Part 1: Chemical Identity & Structural Analysis

Technical Whitepaper: Structural Dynamics and Synthetic Utility of 1-Methylnaphthalene-2-boronic Acid

Executive Summary 1-Methylnaphthalene-2-boronic acid (CAS: 590401-47-1) represents a critical class of sterically hindered organoboron building blocks. Unlike its unhindered isomers, this compound features a significant steric clash between the C1-methyl group and the C2-boronic acid moiety. This "ortho-effect" governs its conformational landscape, reducing planarity and influencing the kinetics of transmetallation in Suzuki-Miyaura cross-couplings. This guide provides a comprehensive technical analysis of its structure, validated synthesis protocols, and optimization strategies for its application in the synthesis of axially chiral biaryls and polycyclic aromatic hydrocarbons (PAHs).

1.1 Chemical Specifications

| Property | Specification |

|---|---|

| IUPAC Name | (1-Methylnaphthalen-2-yl)boronic acid |

| CAS Number | 590401-47-1 |

| Molecular Formula | C₁₁H₁₁BO₂ |

| Molecular Weight | 186.01 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in MeOH, THF, DMSO; sparingly soluble in water |

| Key Isomer | Isomeric with 2-methylnaphthalene-1-boronic acid |[1][2]

1.2 Structural Dynamics: The Ortho-Effect The defining feature of this molecule is the steric repulsion between the methyl group at position 1 and the boronic acid functionality at position 2.

-

Conformational Twist: To minimize van der Waals repulsion, the B(OH)₂ group rotates out of the naphthalene plane. This deconjugation raises the energy barrier for transmetallation but stabilizes the C-B bond against certain pathways of protodeboronation compared to electron-rich, planar systems.

-

Atropisomerism Precursor: When coupled with other hindered halides, this building block is a precursor to axially chiral biaryls (atropisomers), essential scaffolds in asymmetric catalysis and chiral ligand design.

Part 2: Synthetic Pathways

The synthesis of 1-methylnaphthalene-2-boronic acid requires precise control over temperature to prevent isomerization or over-alkylation. The preferred route utilizes a Lithium-Halogen Exchange followed by electrophilic trapping with a borate ester.

DOT Visualization: Synthesis Workflow

Figure 1: Cryogenic synthesis pathway via lithium-halogen exchange. The sequence ensures regiospecificity at the C2 position.

Part 3: Experimental Protocols

3.1 Synthesis of 1-Methylnaphthalene-2-boronic Acid Rationale: Direct boronation is preferred over Grignard formation due to the higher functional group tolerance and cleaner reaction profile of the organolithium intermediate at low temperatures.

Reagents:

-

2-Bromo-1-methylnaphthalene (1.0 equiv)

-

n-Butyllithium (1.1 equiv, 2.5 M in hexanes)

-

Triisopropyl borate (1.2 equiv)

-

Anhydrous THF (Solvent)

Step-by-Step Methodology:

-

Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon. Add 2-bromo-1-methylnaphthalene dissolved in anhydrous THF (0.2 M concentration).

-

Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Critical: Ensure internal temperature stabilizes before proceeding.

-

Lithiation: Add n-BuLi dropwise over 20 minutes. Maintain temperature below -70°C to prevent benzylic deprotonation (at the methyl group). Stir for 1 hour at -78°C.

-

Borylation: Add Triisopropyl borate dropwise. The solution may become viscous. Stir for 30 minutes at -78°C, then remove the cooling bath and allow to warm to room temperature (25°C) over 2 hours.

-

Hydrolysis: Quench with 2M HCl (aq) until pH ~1. Stir vigorously for 30 minutes to hydrolyze the boronate ester to the free acid.

-

Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate. Recrystallize from Hexane/EtOAc to yield the off-white solid.

3.2 Suzuki-Miyaura Cross-Coupling (Sterically Challenged) Challenge: The ortho-methyl group hinders the approach of the palladium species during the transmetallation step. Standard conditions (Pd(PPh₃)₄) often fail or give low yields. Solution: Use electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) to facilitate oxidative addition and create a spacious active site for the bulky nucleophile.

Protocol:

-

Catalyst System: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%).

-

Base: K₃PO₄ (2.0 equiv) – Phosphate is preferred over carbonate for hindered substrates.

-

Solvent: Toluene/Water (10:1) – Biphasic systems often enhance turnover in hindered couplings.

-

Conditions: Heat at 100°C for 12-24 hours under inert atmosphere.

Part 4: Reactivity Profile & Applications

4.1 Steric Hindrance & Transmetallation In the catalytic cycle, the transmetallation step involves the transfer of the organic group from Boron to Palladium. For 1-methylnaphthalene-2-boronic acid, the C1-methyl group creates a "molecular wall."

-

Implication: Catalysts must possess ligands that are bulky enough to enforce a mono-ligated Pd(0) species (highly active) but flexible enough to accommodate the incoming hindered naphthyl group.

DOT Visualization: Steric Interaction Model

Figure 2: Logical representation of the steric clash hindering the transmetallation step.

4.2 Applications in Drug Discovery

-

Axial Chirality: Used to synthesize biaryl scaffolds that exhibit restricted rotation (atropisomerism). These motifs are increasingly targeted in kinase inhibitors to lock the molecule in a bioactive conformation.

-

Bioisosteres: The naphthalene core serves as a lipophilic spacer, while the methyl group can be used to probe hydrophobic pockets in receptor binding sites.

References

-

Sigma-Aldrich. (1-Methylnaphthalen-2-yl)boronic acid Product Page. Retrieved from (Note: Specific catalog search required for CAS 590401-47-1).

-

PubChem. Compound Summary for CAS 590401-47-1. National Library of Medicine. Retrieved from .[3]

-

Santa Cruz Biotechnology. 1-Methylnaphthalene-2-boronic acid (CAS 590401-47-1).[4][5][6] Retrieved from .

-

Thieme Connect. Synthesis of Naphtho[a]carbazoles: Preparation of 1-Methyl-2-naphthylboronic Acid. Synlett. Retrieved from .

-

Royal Society of Chemistry. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers. Retrieved from .

Sources

- 1. 1401812-47-2,3-Chloro-2-methoxyquinoline-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 2-Naphthaleneboronic acid | 32316-92-0 [chemicalbook.com]

- 3. (Naphthalen-2-ylmethyl)boronic acid | C11H11BO2 | CID 15916681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. boronpharm.com [boronpharm.com]

- 5. scbt.com [scbt.com]

- 6. calpaclab.com [calpaclab.com]

Technical Guide: Stability, Storage, and Activation of 1-Methylnaphthalene-2-boronic Acid

Topic: 1-Methylnaphthalene-2-boronic acid stability and storage Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Methylnaphthalene-2-boronic acid (CAS: 590401-47-1) presents a distinct stability profile compared to its non-substituted naphthalene counterparts. The presence of a methyl group at the C1 position—ortho to the boronic acid moiety at C2—introduces significant steric strain. This steric environment influences its tendency toward dehydration (boroxine formation), susceptibility to protodeboronation, and reactivity in palladium-catalyzed cross-couplings.

This guide provides a self-validating framework for the storage, handling, and activation of this reagent, moving beyond generic "store cool and dry" advice to address the specific physicochemical behavior driven by its ortho-substituted architecture.

Physicochemical Profile & Steric Implications[1]

| Property | Data |

| CAS Number | 590401-47-1 |

| Molecular Formula | C₁₁H₁₁BO₂ |

| Molecular Weight | 186.02 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, MeOH, THF; sparingly soluble in water |

| Key Structural Feature | C1-Methyl / C2-Boron Steric Clash |

The Ortho-Effect on Stability

Unlike 2-naphthaleneboronic acid, the 1-methyl derivative possesses a "buttressing" effect. The C1-methyl group forces the C2-boronic acid moiety to twist out of the naphthalene plane.

-

Reduced Boroxine Formation: The formation of the cyclic boroxine trimer requires three boronic acid units to approach coplanarity. The steric bulk of the 1-methyl group hinders this planarization, potentially making the monomeric acid kinetically more stable against dehydration than unhindered analogs, though thermodynamic dehydration still occurs over time.

-

Protodeboronation Risk: The C1-methyl group increases the ground-state energy of the molecule. Cleavage of the C-B bond (protodeboronation) releases this steric strain, making the compound more susceptible to base-catalyzed decomposition during storage or reaction.

Mechanisms of Degradation

Understanding the degradation pathways is essential for interpreting analytical data (NMR/HPLC) and optimizing reaction conditions.

The Dehydration Equilibrium (Reversible)

Boronic acids exist in equilibrium with their cyclic anhydride form (boroxine). While often considered an impurity, the boroxine is a "dormant" form of the reagent.

-

Trigger: Low humidity and vacuum drying shift the equilibrium toward the boroxine.

-

Reversal: Addition of water or protic solvents (MeOH) shifts it back to the active monomeric acid.

Protodeboronation (Irreversible)

This is the critical failure mode. Under basic conditions (common in Suzuki couplings) or prolonged storage in moist/oxidative environments, the C-B bond cleaves, yielding 1-methylnaphthalene .

-

Mechanism: Attack of a base (OH⁻) on the boron atom forms a boronate "ate" complex. The steric clash between the C1-Me and the tetrahedral boron center accelerates the cleavage of the C-B bond to relieve strain.

Oxidation (Irreversible)

Prolonged exposure to atmospheric oxygen, especially in solution, converts the C-B bond to a C-O bond, yielding 1-methyl-2-naphthol . This is often indicated by a darkening of the solid (browning/pinking).

Visualization: Degradation Pathways

Figure 1: The central equilibrium between the active boronic acid and the dormant boroxine, flanked by irreversible degradation pathways.

Storage & Handling Protocols

To maximize shelf-life and reagent integrity, follow this tiered storage strategy.

Solid State Storage (Long-Term)

-

Temperature: Store at 2–8°C . Freezing (-20°C) is acceptable but requires strict equilibration to room temperature before opening to prevent condensation.

-

Atmosphere: Argon backfill is highly recommended. The 1-methyl substituent makes the C-B bond electron-rich and prone to oxidation; inert gas mitigates this.

-

Container: Amber glass vials with Teflon-lined caps. Parafilm sealing is insufficient for long-term hygroscopy protection; use a desiccator if the primary seal is compromised.

Solution Stability (Short-Term)

-

Solvents: Stable in neutral organic solvents (DCM, THF) for 24-48 hours.

-

Avoid: Do not store in basic solutions (e.g., K₂CO₃/MeOH) or acetone for extended periods. Acetone can form cyclic boronate esters (protected species) or promote aldol-like side reactions.

-

Protocol: Prepare solutions fresh. If a stock solution is necessary, use anhydrous THF and store under Argon at -20°C for no more than 1 week.

The "Dryness Paradox"

-

Over-drying: Aggressive drying (high vacuum, P₂O₅) converts the acid to the boroxine. This lowers the apparent "purity" by weight (boroxine MW is lower per boron unit) but increases chemical stability.

-

Recommendation: Do not view boroxine content as a "failure." It is a storage form. Simply account for it during reaction stoichiometry (see Section 5).

Quality Control & Activation Workflow

Before committing valuable advanced intermediates to a coupling reaction, validate the quality of the boronic acid.

Analytical Validation (¹H NMR)

-

Solvent: DMSO-d₆ + D₂O (1 drop).

-

Rationale: The addition of D₂O hydrolyzes any boroxine present back to the monomeric acid, simplifying the spectrum.

-

Key Signals:

-

B-OH: Broad singlet around 8.0–8.5 ppm (disappears with D₂O shake).

-

C1-Methyl: Singlet approx. 2.6–2.7 ppm.

-

Impurity Check: Look for 1-methylnaphthalene (methyl doublet/singlet shift) or 1-methyl-2-naphthol.

-

"Activation" Protocol (Reversing Dehydration)

If the reagent has high boroxine content (insolubility in reaction solvent or stoichiometry concerns):

-

Dissolution: Dissolve the solid in a minimum amount of THF or MeOH.

-

Hydrolysis: Add 5% v/v water. Stir for 10 minutes.

-

Usage: Use this solution directly in the cross-coupling reaction.[1]

Experimental Workflow Diagram

Figure 2: Decision tree for evaluating reagent quality prior to synthesis.

Synthesis Implications: The Ortho-Challenge

When using 1-methylnaphthalene-2-boronic acid in Suzuki-Miyaura coupling:

-

Slow Transmetalation: The steric bulk at C1 hinders the approach of the Palladium(II) complex.

-

Protocol Adjustment:

-

Base: Use stronger bases (e.g., K₃PO₄, Ba(OH)₂) to accelerate the formation of the reactive boronate species.

-

Catalyst: Employ sterically demanding, electron-rich ligands (e.g., SPhos, XPhos) that facilitate transmetalation of hindered substrates.

-

Stoichiometry: Use 1.5 – 2.0 equivalents of the boronic acid to compensate for competitive protodeboronation.

-

References

-

Boronic Acid Stability & Dehydration

- Title: "The Boroxine-Boronic Acid Equilibrium"

- Source: ResearchG

-

URL:[Link]

-

Protodeboronation Mechanisms

-

Ortho-Substituted Coupling Challenges

- Title: "Synthesis of Phenacene–Helicene Hybrids by Directed Remote Metalation" (Highlighting reactivity issues of 1-methylnaphthalen-2-yl species)

- Source: NIH / PubMed Central

-

URL:[Link]

-

Compound Data & Safety

Sources

- 1. Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 489429-46-1|(1,4-Dimethylnaphthalen-2-yl)boronic acid|BLD Pharm [bldpharm.com]

- 4. boronpharm.com [boronpharm.com]

- 5. calpaclab.com [calpaclab.com]

- 6. (1-Methylnaphthalen-2-yl)boronic acid | 590401-47-1 [sigmaaldrich.com]

- 7. scbt.com [scbt.com]

- 8. CAS 590401-47-1 | 6760-1-70 | MDL MFCD10566508 | 1-Methylnaphthalene-2-boronic acid | SynQuest Laboratories [synquestlabs.com]

- 9. 590401-47-1|(1-Methylnaphthalen-2-yl)boronic acid|BLD Pharm [bldpharm.com]

1-Methylnaphthalene-2-boronic acid safety data sheet (SDS)

Safety Data, Handling Protocols, and Application in Drug Discovery

Identification & Technical Specifications

Compound Name: (1-Methylnaphthalen-2-yl)boronic acid CAS Number: 590401-47-1 Synonyms: 2-Borono-1-methylnaphthalene; 1-Methyl-2-naphthaleneboronic acid Molecular Formula: C₁₁H₁₁BO₂ Molecular Weight: 186.02 g/mol [1][2][3][4]

Physicochemical Properties Table[5][6]

| Property | Specification | Technical Note |

| Physical State | Solid (Powder/Crystalline) | Hygroscopic nature requires desiccated storage. |

| Melting Point | >100°C (Typical for class) | Exact value varies by hydration state (see Boroxine Equilibrium). |

| Solubility | Soluble in MeOH, DMSO, DMF | Limited solubility in non-polar solvents (Hexane). |

| pKa | ~8.5 - 9.0 (Estimated) | Boronic acids are Lewis acids, not Brønsted acids. |

| Storage Temp | 2–8°C | Prevents protodeboronation and dehydration. |

Comprehensive Hazard Analysis (GHS Classification)

While standard Safety Data Sheets (SDS) list codes, understanding the mechanism of toxicity is vital for safe handling in high-throughput medicinal chemistry environments.

GHS Label Elements[5]

-

Signal Word: WARNING

-

Pictogram: GHS07 (Exclamation Mark)

Hazard Statements & Mechanism

| GHS Code | Hazard Statement | Mechanistic Insight |

| H315 | Causes skin irritation | Lewis Acidity: Boron's empty p-orbital complexes with nucleophilic residues (serine/threonine) in skin proteins, causing local inflammation. |

| H319 | Causes serious eye irritation | Mucosal Interaction: High affinity for diols in mucin glycoproteins leads to rapid irritation upon contact. |

| H335 | May cause respiratory irritation | Particulate Irritation: Fine dust inhalation triggers mechanical and chemical irritation of the bronchial epithelium. |

Precautionary Protocols

-

P261: Avoid breathing dust/fume.[5] Rationale: Use a localized exhaust hood when weighing.

-

P280: Wear protective gloves/eye protection.[5] Rationale: Nitrile gloves (minimum 0.11 mm thickness) provide adequate barrier protection.

Stability & Handling: The Boroxine Equilibrium

Expert Insight: A common point of failure in using 1-methylnaphthalene-2-boronic acid is the assumption that the reagent is 100% monomeric. Boronic acids exist in a reversible equilibrium with their dehydrated trimeric form, known as boroxine . This process is entropy-driven and accelerated by heat.

The Dehydration Mechanism

Storage at room temperature or heating during drying processes can shift the equilibrium toward the boroxine anhydride, altering the stoichiometry of sensitive coupling reactions.

Figure 1: The reversible dehydration of boronic acids to boroxines.[6] To ensure accurate stoichiometry, reagents stored for long periods should be re-analyzed or used in excess.

Handling Protocol:

-

Storage: Keep at 2–8°C under an inert atmosphere (Argon/Nitrogen).

-

Re-hydration: If the compound has been desiccated aggressively, adding a small equivalent of water or base during the reaction can hydrolyze the boroxine back to the reactive monomer.

Advanced Application: Sterically Hindered Suzuki Coupling

Challenge: The methyl group at the C1 position creates significant steric hindrance for the palladium catalyst approaching the C2-boronic acid moiety. Standard protocols (e.g., Pd(PPh3)4) often fail or result in low yields due to slow transmetallation.

Solution: Use electron-rich, bulky phosphine ligands (e.g., S-Phos, X-Phos) or NHC-based precatalysts (Pd-PEPPSI) to facilitate the coupling.

Optimized Protocol for 1-Methylnaphthalene-2-boronic Acid

-

Reagents:

-

1.0 equiv Aryl Halide (Electrophile)

-

1.2–1.5 equiv 1-Methylnaphthalene-2-boronic acid (Nucleophile)

-

2.0 equiv Base (K₃PO₄ or Cs₂CO₃)

-

0.02–0.05 equiv Catalyst (Pd(OAc)₂ + S-Phos OR Pd-PEPPSI-IPr)

-

-

Solvent System: Toluene:Water (10:1) or Dioxane:Water (4:1). Note: Water is essential to promote the boroxine hydrolysis and activate the boronate species.

-

Conditions: Heat to 80–100°C under Argon for 4–12 hours.

Catalytic Cycle Visualization (Steric Consideration)

Figure 2: The Suzuki-Miyaura catalytic cycle. The 1-methyl substituent specifically hinders the Transmetallation step (Red), requiring highly active catalysts to overcome the energy barrier.

Emergency Response & Disposal

First Aid Measures

-

Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[5] Self-Validation: If redness persists >30 mins, seek ophthalmological review.

-

Skin Contact: Wash with soap and water.[5] Do not use organic solvents (ethanol/acetone) as they may increase transdermal absorption.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center.

Spill Management

-

Containment: Dampen the solid with water to prevent dust generation.

-

Cleanup: Sweep up into a chemical waste container.

-

Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber. Boron compounds can be toxic to aquatic life; do not flush down the drain.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11237194, (1-Methylnaphthalen-2-yl)boronic acid. PubChem. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. (Contextual reference for the coupling mechanism). [Link]

Sources

- 1. 590401-47-1|(1-Methylnaphthalen-2-yl)boronic acid|BLD Pharm [bldpharm.com]

- 2. (1-Methylnaphthalen-2-yl)boronic acid | 590401-47-1 [sigmaaldrich.com]

- 3. Organic Chemistry [3asenrise.com]

- 4. 590401-47-1 | (1-Methylnaphthalen-2-yl)boronic acid | Organoborons | Ambeed.com [ambeed.com]

- 5. fishersci.ca [fishersci.ca]

- 6. Naphthalene, 1-methyl- [webbook.nist.gov]

A Guide to the Structural Elucidation of 1-Methylnaphthalene-2-boronic acid: An Analysis of Predicted Spectral Data and Methodologies

Abstract

1-Methylnaphthalene-2-boronic acid is a valuable building block in organic synthesis, particularly in cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds. Its utility in the development of novel pharmaceuticals and advanced materials necessitates a thorough understanding of its structural and electronic properties. This technical guide provides a comprehensive overview of the expected spectral characteristics of 1-methylnaphthalene-2-boronic acid using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While experimental spectra for this specific compound are not widely available in public databases, this guide offers a detailed, predictive analysis based on the well-documented spectral data of its structural analogs. Furthermore, it outlines robust, field-proven protocols for acquiring high-quality spectral data for this and similar compounds, providing researchers and drug development professionals with a practical framework for its characterization.

Introduction: The Structural Significance of 1-Methylnaphthalene-2-boronic acid

Naphthalene-based boronic acids are a class of compounds that have garnered significant interest in medicinal chemistry and materials science. The naphthalene scaffold provides a rigid, aromatic core that can be functionalized to interact with biological targets or to impart specific photophysical properties. The boronic acid moiety serves as a versatile handle for a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.

The specific substitution pattern of 1-methylnaphthalene-2-boronic acid, with a methyl group at the 1-position and a boronic acid at the 2-position, introduces steric and electronic perturbations to the naphthalene system that can influence its reactivity and biological activity. Accurate structural confirmation is therefore the cornerstone of any research and development involving this molecule. This guide will delve into the primary analytical techniques used for this purpose.

Molecular Structure and Predicted Spectral Features

The structure of 1-methylnaphthalene-2-boronic acid is presented below. Our subsequent analysis will focus on how this arrangement of atoms is expected to manifest in its NMR, IR, and MS spectra.

Caption: Molecular Structure of 1-Methylnaphthalene-2-boronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of 1-methylnaphthalene-2-boronic acid is expected to exhibit distinct signals for the aromatic protons, the methyl protons, and the acidic protons of the boronic acid group. The predicted chemical shifts (in ppm, relative to a TMS standard) are based on the analysis of related structures such as 1-methylnaphthalene and various naphthaleneboronic acids.

| Proton(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration | Rationale |

| B(OH)₂ | 8.0 - 9.0 | Broad singlet | 2H | The acidic protons of the boronic acid are typically deshielded and often appear as a broad signal due to exchange with residual water. |

| Aromatic-H | 7.2 - 8.5 | Multiplets | 6H | The six aromatic protons will resonate in the downfield region characteristic of naphthalenic systems. The specific substitution pattern will lead to a complex series of doublets, triplets, and multiplets. Protons in close proximity to the electron-withdrawing boronic acid group will be shifted further downfield. |

| CH₃ | 2.5 - 2.8 | Singlet | 3H | The methyl protons are expected to appear as a sharp singlet in the upfield region of the aromatic spectrum. Its proximity to the aromatic ring will cause a downfield shift compared to a typical aliphatic methyl group. |

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum will provide information on all the carbon atoms in the molecule.

| Carbon(s) | Predicted Chemical Shift (ppm) | Rationale |

| Aromatic C-B | 130 - 140 | The carbon atom directly attached to the boron is often difficult to observe due to quadrupolar relaxation of the boron nucleus, but it is expected in this region. |

| Aromatic C | 120 - 140 | The remaining nine aromatic carbons will appear in this range. The quaternary carbons will typically have lower intensities than the protonated carbons. |

| CH₃ | 19 - 25 | The methyl carbon will resonate in the upfield region, characteristic of sp³ hybridized carbons. |

Experimental Protocol for NMR Data Acquisition

A robust and self-validating protocol for acquiring high-quality NMR data is crucial for unambiguous structural assignment.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 1-methylnaphthalene-2-boronic acid.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent is critical; DMSO-d₆ is often preferred for boronic acids as it can help in observing the exchangeable B(OH)₂ protons.

-

Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.

Data Acquisition Parameters:

-

¹H NMR:

-

Pulse sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral width: ~16 ppm.

-

Acquisition time: ~3-4 seconds.

-

Relaxation delay: 1-2 seconds.

-

Number of scans: 16-64, depending on sample concentration.

-

-

¹³C NMR:

-

Pulse sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Spectral width: ~240 ppm.

-

Acquisition time: ~1-2 seconds.

-

Relaxation delay: 2-5 seconds.

-

Number of scans: 1024 or more, as ¹³C has a low natural abundance.

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or the internal standard.

-

Integrate the signals in the ¹H NMR spectrum.

-

Perform peak picking for both ¹H and ¹³C spectra.

Caption: NMR Spectroscopy Experimental Workflow.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making it an excellent tool for identifying the presence of these groups.

Predicted IR Spectrum

The IR spectrum of 1-methylnaphthalene-2-boronic acid is expected to show the following key absorption bands:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| O-H (Boronic Acid) | 3200 - 3600 | Strong, Broad | Stretching |

| C-H (Aromatic) | 3000 - 3100 | Medium | Stretching |

| C-H (Aliphatic) | 2850 - 3000 | Medium | Stretching |

| C=C (Aromatic) | 1500 - 1600 | Medium to Strong | Stretching |

| B-O | 1310 - 1380 | Strong | Stretching |

| C-B | 1000 - 1100 | Medium | Stretching |

| C-H (Aromatic) | 650 - 900 | Strong | Out-of-plane Bending |

The broad O-H stretch is a hallmark of boronic acids and is due to hydrogen bonding. The strong B-O stretching absorption is also a key diagnostic peak.

Experimental Protocol for IR Data Acquisition

Instrumentation:

-

A Fourier Transform Infrared (FTIR) spectrometer, commonly equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (using ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount of the solid 1-methylnaphthalene-2-boronic acid sample onto the ATR crystal.

-

Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and can also offer structural clues based on its fragmentation pattern.

Predicted Mass Spectrum

The molecular weight of 1-methylnaphthalene-2-boronic acid (C₁₁H₁₁BO₂) is approximately 186.02 g/mol .

-

Molecular Ion (M⁺): In an electron ionization (EI) mass spectrum, a peak corresponding to the molecular ion would be expected at an m/z of 186.

-

Dehydration Peak ([M-H₂O]⁺): Boronic acids are known to readily lose water under MS conditions. Therefore, a significant peak at m/z 168, corresponding to the loss of one water molecule, is anticipated. A peak at m/z 150, from the loss of a second water molecule to form an anhydride-like species, is also possible.

-

Fragmentation: The naphthalene moiety is relatively stable, but fragmentation could occur through the loss of the boronic acid group or the methyl group. Key fragments might include m/z 141 (loss of -B(OH)₂) and m/z 171 (loss of -CH₃).

Experimental Protocol for MS Data Acquisition

Instrumentation:

-

A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI) and mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF).

Sample Preparation (for ESI-MS):

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

The solution is then infused directly into the mass spectrometer or injected via a liquid chromatography system.

Data Acquisition (ESI-MS):

-

Ionization Mode: Both positive and negative ion modes should be explored. In positive mode, adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺) may be observed. In negative mode, the deprotonated molecule ([M-H]⁻) is often seen.

-

Mass Range: Scan a mass range that encompasses the expected molecular weight (e.g., m/z 50-500).

Caption: Mass Spectrometry Experimental Workflow.

Conclusion

The structural characterization of 1-methylnaphthalene-2-boronic acid is fundamental to its application in research and development. This guide has provided a detailed, predictive analysis of its expected ¹H NMR, ¹³C NMR, IR, and MS spectra. By understanding these anticipated spectral features, researchers can more effectively interpret their own experimental data. The provided protocols for data acquisition offer a standardized and reliable approach to obtaining high-quality spectra. While direct experimental data remains proprietary, the principles and methodologies outlined here provide a solid foundation for the confident structural elucidation of this important synthetic building block.

References

-

For ¹H and ¹³C NMR of 1-Methylnaphthalene

-

PubChem. (n.d.). 1-Methylnaphthalene. National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

-

-

For general characteristics of Naphthalene Boronic Acids

-

PubChem. (n.d.). 1-Naphthaleneboronic acid. National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

-

- For IR Spectroscopy of Naphthalene derivatives: Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.

-

For Mass Spectrometry of Boronic Acids

-

Badu, M., & Che, D. (2018). A review on the mass spectrometric analysis of boronic acids. Journal of Mass Spectrometry, 53(12), 1157–1167. [Link]

-

An In-Depth Technical Guide to 1-Methylnaphthalene-2-boronic acid: Sourcing, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-Methylnaphthalene-2-boronic acid (CAS No. 590401-47-1), a valuable reagent in modern organic synthesis. Recognizing the critical need for reliable and well-characterized building blocks in drug discovery and materials science, this document details commercial sourcing, synthetic routes, key chemical properties, and practical applications, with a focus on its role in Suzuki-Miyaura cross-coupling reactions.

Strategic Importance in Synthesis

1-Methylnaphthalene-2-boronic acid belongs to the versatile class of arylboronic acids, which are indispensable tools for the construction of carbon-carbon bonds. The presence of the methylnaphthalene scaffold offers a unique structural motif, providing steric bulk and specific electronic properties that can be leveraged to fine-tune the characteristics of target molecules. In the pharmaceutical industry, the naphthalene core is a privileged structure found in numerous approved drugs, making its derivatives, such as this boronic acid, highly sought-after for the synthesis of novel therapeutic agents.[1]

Commercial Availability and Sourcing

For researchers requiring immediate access to 1-Methylnaphthalene-2-boronic acid, a number of chemical suppliers offer this reagent in varying purities and quantities. Sourcing from a reputable supplier is paramount to ensure the reliability and reproducibility of experimental results.

Table 1: Commercial Suppliers of 1-Methylnaphthalene-2-boronic acid (CAS: 590401-47-1)

| Supplier | Catalog Number | Purity | Available Quantities |

| Ambeed | AMBH990F6006 | >95% | Inquire |

| BLD Pharm | BD315737 | >97% | Inquire |

| Senrise Technology | A062546 | 97% | Inquire |

Note: Availability and pricing are subject to change. It is recommended to contact the suppliers directly for the most current information.

Physicochemical Properties and Handling

While specific experimental data for 1-Methylnaphthalene-2-boronic acid is not extensively published, its properties can be inferred from its structure and data for analogous compounds.

Table 2: Estimated Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₁H₁₁BO₂ |

| Molecular Weight | 186.02 g/mol |

| Appearance | Likely a white to off-white solid |

| Solubility | Expected to be soluble in organic solvents such as THF, dioxane, and DMF. |

| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[2] Boronic acids are sensitive to moisture and air. |

Safe Handling and Storage

As with all boronic acids, proper handling is crucial to maintain the integrity of the compound and ensure laboratory safety.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[3]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[3] Avoid contact with skin and eyes.[3]

-

Storage: Store in a cool, dry place away from oxidizing agents and moisture.[4] The use of a desiccator or storage under an inert atmosphere is recommended for long-term stability.

Synthesis of 1-Methylnaphthalene-2-boronic acid

For applications requiring larger quantities or for researchers interested in its preparation, 1-Methylnaphthalene-2-boronic acid can be synthesized from commercially available starting materials. A common and effective method for the synthesis of arylboronic acids is the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[1]

A plausible synthetic route starts from 2-bromo-1-methylnaphthalene.

Workflow for the Synthesis of 1-Methylnaphthalene-2-boronic acid

Caption: Synthetic workflow for 1-Methylnaphthalene-2-boronic acid.

Detailed Experimental Protocol (Exemplary)

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Organolithium reagents are extremely reactive towards water and protic solvents. Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used to prevent quenching of the intermediate.

-

Low Temperature: The lithium-halogen exchange and the subsequent borylation are highly exothermic. Performing the reaction at low temperatures (-78 °C, typically a dry ice/acetone bath) controls the reaction rate, minimizes side reactions, and ensures the stability of the organolithium intermediate.

-

Trialkyl Borate: Triisopropyl borate is often preferred over trimethyl borate due to its lower reactivity, which can help to prevent the formation of over-alkylation products (borinic and boronic acids).

-

Acidic Workup: The hydrolysis of the borate ester to the desired boronic acid is catalyzed by acid.

Step-by-Step Methodology:

-

Reaction Setup: Under an inert atmosphere (argon or nitrogen), add a solution of 2-bromo-1-methylnaphthalene in anhydrous tetrahydrofuran (THF) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

-

Lithium-Halogen Exchange: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium (typically 1.1 equivalents) in hexanes dropwise via a syringe. Stir the reaction mixture at -78 °C for 1-2 hours.

-

Borylation: To the resulting solution of the organolithium species, add triisopropyl borate (typically 1.2-1.5 equivalents) dropwise at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Hydrolysis: Cool the reaction mixture in an ice bath and quench by the slow addition of aqueous hydrochloric acid (e.g., 1 M HCl). Stir vigorously for 1-2 hours.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Application in Suzuki-Miyaura Cross-Coupling

The primary application of 1-Methylnaphthalene-2-boronic acid is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming C(sp²)-C(sp²) bonds.[5] This reaction is a cornerstone of modern medicinal chemistry for the synthesis of biaryl and heteroaryl structures.[1]

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism involves a palladium catalyst and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[6]

Caption: The Suzuki-Miyaura cross-coupling catalytic cycle.

Exemplary Protocol for a Suzuki-Miyaura Reaction

Causality Behind Experimental Choices:

-

Palladium Catalyst: A palladium(0) species is the active catalyst. Often, a stable palladium(II) precatalyst (e.g., Pd(OAc)₂) is used, which is reduced in situ. The choice of ligands (e.g., phosphines) is crucial for stabilizing the palladium center and facilitating the catalytic cycle.

-

Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that can undergo transmetalation.[6] The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can significantly impact the reaction rate and yield.

-

Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is commonly used. Water is often necessary for the base to be effective and can facilitate the transmetalation step.

Step-by-Step Methodology:

-

Reaction Setup: To a reaction vessel, add the aryl or heteroaryl halide (1.0 equiv), 1-Methylnaphthalene-2-boronic acid (1.1–1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 1–5 mol%), and a base (e.g., K₂CO₃, 2–3 equiv).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of dioxane and water.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) under an inert atmosphere and monitor the reaction progress by TLC or LC-MS.

-

Workup: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Purification: The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Conclusion

1-Methylnaphthalene-2-boronic acid is a valuable and commercially available building block for organic synthesis, particularly for the construction of complex molecules in drug discovery and materials science. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the introduction of the unique 1-methylnaphthalene moiety. This guide provides a foundational understanding of its sourcing, synthesis, handling, and application, empowering researchers to effectively utilize this important reagent in their synthetic endeavors.

References

-

Senrise Technology. (1-methylnaphthalen-2-yl)boronic acid. Retrieved from [Link]

-

Sun, H., Sun, K., Jiang, J., & Gu, Z. (2018). Preparation of 2-Methylnaphthalene from 1-Methylnaphthalene via Catalytic Isomerization and Crystallization. Bulletin of Chemical Reaction Engineering & Catalysis, 13(3), 512-519. Retrieved from [Link]

-

Littke, A. F., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. Retrieved from [Link]

-

ResearchGate. (2020). 13C-NMR spectrum of ((2-hydroxynaphthalen-1-yl)(phenyl)methyl)thiourea (4a). Retrieved from [Link]

-

Thomas, A. A., & Denmark, S. E. (2016). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Angewandte Chemie International Edition, 55(34), 9939–9942. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Mastering Organic Synthesis with Naphthalene-2-Boronic Acid. Retrieved from [Link]

-

Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse000531: 1-methylnaphthalene. Retrieved from [Link]

-

Genlabs. (2021). Protects All SAFETY DATA SHEET. Retrieved from [Link]

-

Magnaflux. (n.d.). Safety Data Sheet. Retrieved from [Link]

-

ResearchGate. (n.d.). The Suzuki−Miyaura coupling between different aryl halides and various aryl boronic acids... Retrieved from [Link]

-

Boron Molecular. (n.d.). Buy Naphthalene-2-boronic acid. Retrieved from [Link]

-

Gabbaï, F. P., et al. (2023). 1,8-Dihydroxy Naphthalene—A New Building Block for the Self-Assembly with Boronic Acids and 4,4′-Bipyridine to Stable Host–Guest Complexes with Aromatic Hydrocarbons. Molecules, 28(14), 5437. Retrieved from [Link]

-

PubChem. (n.d.). 1-Naphthaleneboronic acid. Retrieved from [Link]

-

da Silva, A. D., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Retrieved from [Link]

-

Kubota, K., & Yamamoto, E. (2021). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. JACS Au, 1(10), 1639-1646. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Methyl-naphthalene - Optional[1H NMR] - Spectrum. Retrieved from [Link]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 590401-47-1|(1-Methylnaphthalen-2-yl)boronic acid|BLD Pharm [bldpharm.com]

- 3. magnaflux.com [magnaflux.com]

- 4. Naphthalene-2-boronic acid | [frontierspecialtychemicals.com]

- 5. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

literature review of 1-Methylnaphthalene-2-boronic acid applications

Executive Summary

1-Methylnaphthalene-2-boronic acid (CAS: 590401-47-1) is a specialized organoboron intermediate characterized by significant steric congestion due to the ortho-relationship between the methyl group at C1 and the boronic acid moiety at C2. Unlike simple naphthyl boronic acids, this molecule serves as a rigorous test substrate for sterically demanding Suzuki-Miyaura cross-couplings and is a critical building block for axially chiral biaryl ligands (e.g., substituted BINAP derivatives) and polycyclic aromatic hydrocarbons (PAHs) used in organic electronics.

This guide details the synthesis, reactivity profile, and optimized coupling protocols for this challenging substrate, emphasizing the suppression of protodeboronation—the primary failure mode for this class of compounds.

Part 1: Chemical Architecture & Reactivity Profile

Structural Specifications

-

IUPAC Name: (1-Methylnaphthalen-2-yl)boronic acid

-

CAS Number: 590401-47-1

-

Molecular Formula: C₁₁H₁₁BO₂[1]

-

Molecular Weight: 186.02 g/mol

-

Key Structural Feature: The C1-methyl group exerts steric pressure on the C2-boronyl group, forcing the B(OH)₂ moiety out of coplanarity with the naphthalene ring. This reduces

conjugation, thereby increasing the Lewis acidity of the boron center while simultaneously retarding the rate of transmetallation during catalysis.

The Stability Paradox (Protodeboronation)

The primary technical challenge with 1-methylnaphthalene-2-boronic acid is its susceptibility to protodeboronation under basic conditions.

Mechanism of Failure:

-

Base Coordination: Hydroxide or alkoxide bases coordinate to the boron to form the boronate ate-complex

. -

Steric Acceleration: The steric clash with the C1-methyl group destabilizes the C-B bond.

-

Hydrolysis: In the presence of water or protic solvents, the C-B bond cleaves, yielding 1-methylnaphthalene and boric acid, effectively destroying the reagent before it can couple.

Implication: Standard Suzuki conditions (aqueous Na₂CO₃, simple Pd(PPh₃)₄) often result in low yields (<30%). High-efficiency protocols require anhydrous bases or specialized bulky phosphine ligands that accelerate transmetallation over decomposition.

Part 2: Synthetic Routes

The synthesis of 1-methylnaphthalene-2-boronic acid is most reliably achieved via cryogenic lithium-halogen exchange starting from 1-bromo-2-methylnaphthalene. Direct lithiation of 1-methylnaphthalene is non-selective, often resulting in benzylic deprotonation.

Validated Synthetic Workflow

Figure 1: Cryogenic synthesis pathway avoiding benzylic deprotonation side-reactions.

Critical Process Parameters

-

Temperature Control: The lithiation must be maintained at -78°C. Above -40°C, the organolithium intermediate may undergo isomerization or attack the THF solvent.

-

Borate Source: Triisopropyl borate (B(OiPr)₃) is preferred over Trimethyl borate (B(OMe)₃) to prevent multiple additions (formation of borinic acids) due to its larger steric bulk.

Part 3: The Suzuki-Miyaura Challenge

Coupling 1-methylnaphthalene-2-boronic acid requires a catalytic system capable of overcoming the high energy barrier for transmetallation imposed by the C1-methyl group.

Ligand Selection Strategy

-

Ineffective: PPh₃, dppf (Bite angle insufficient, insufficient bulk).

-

Effective: Dialkylbiaryl phosphines (Buchwald Ligands).

-

SPhos: Excellent for sterically hindered aryl chlorides.[2]

-

XPhos: Superior for extremely hindered substrates, preventing catalyst deactivation.

-

Competitive Pathways Diagram

Figure 2: Kinetic competition between productive cross-coupling and destructive protodeboronation.

Part 4: Experimental Protocols

Protocol A: Synthesis of 1-Methylnaphthalene-2-boronic Acid

Objective: Preparation of 5.0 g of target material.

-

Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and addition funnel.

-

Reagents: Charge flask with 1-bromo-2-methylnaphthalene (6.63 g, 30 mmol) and anhydrous THF (60 mL).

-

Lithiation: Cool to -78°C (dry ice/acetone bath). Add n-BuLi (2.5 M in hexanes, 13.2 mL, 33 mmol) dropwise over 20 minutes.

-

Checkpoint: Solution usually turns yellow/orange. Stir for 1 hour at -78°C.

-

-

Quench: Add Triisopropyl borate (8.3 mL, 36 mmol) rapidly in one portion.

-

Warming: Allow the mixture to warm to room temperature (RT) overnight (approx. 12 hours).

-

Hydrolysis: Quench with 2M HCl (30 mL) and stir vigorously for 1 hour.

-

Workup: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Recrystallize from Hexane/Ethyl Acetate to yield white needles.

Protocol B: High-Steric Suzuki Coupling

Objective: Coupling with 2-bromotoluene (Model hindered electrophile).

-

Catalyst Pre-formation: In a glovebox or under Argon, mix Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in Toluene. Stir for 10 mins.

-

Reaction Assembly: Add 1-methylnaphthalene-2-boronic acid (1.2 equiv), 2-bromotoluene (1.0 equiv), and K₃PO₄ (2.0 equiv, finely ground).

-

Solvent: Add Toluene/Water (10:1 ratio). Note: Minimal water is required for the boroxine-to-boronic acid equilibrium, but excess promotes deborylation.

-

Execution: Heat to 100°C for 12 hours.

-

Validation: Monitor by TLC. If starting material persists but boronic acid is consumed, add a second portion of boronic acid (0.5 equiv).

Part 5: Data Summary & Performance Metrics

| Parameter | Standard Conditions | Optimized Hindered Conditions |

| Catalyst System | Pd(PPh₃)₄ | Pd(OAc)₂ / SPhos or XPhos Pd G2 |

| Base | Na₂CO₃ (aq) | K₃PO₄ (anhydrous) or K₂CO₃ |

| Solvent | DME / Water | Toluene / Water (10:1) or 1,4-Dioxane |

| Temp | 80°C | 100-110°C |

| Yield (Typical) | 15-30% | 85-95% |

| Main Side Product | 1-Methylnaphthalene (Deborylation) | Homocoupling (trace) |

References

-

Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005. Link

-

Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[3][4] Chemical Reviews, 1995.[5] Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews, 2014. (Detailed mechanism of protodeboronation). Link

-

Sigma-Aldrich. "1-Bromo-2-methylnaphthalene Product Specification." Link

-

Molbase. "(1-Methylnaphthalen-2-yl)boronic acid CAS 590401-47-1 Properties." Link

Sources

An In-depth Technical Guide to 1-Methylnaphthalene-2-boronic acid: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and practical aspects of 1-Methylnaphthalene-2-boronic acid (C₁₁H₁₁BO₂), a versatile organoboron compound. While specific experimental data for this particular molecule remains elusive in readily available literature, this document compiles essential information by drawing parallels with closely related analogs, outlining its predicted physicochemical properties, spectroscopic characteristics, and key applications in modern organic synthesis. The guide is intended to serve as a foundational resource for researchers in synthetic chemistry and drug discovery, offering insights into its synthesis, reactivity, and safe handling.

Introduction: The Significance of Naphthyl Boronic Acids

Naphthalene-based structures are prevalent in a wide array of biologically active molecules and functional materials.[1] The introduction of a boronic acid moiety onto the naphthalene scaffold unlocks a powerful toolkit for synthetic chemists, primarily through its utility in palladium-catalyzed cross-coupling reactions.[2] 1-Methylnaphthalene-2-boronic acid, with its specific substitution pattern, offers a unique building block for the construction of complex molecular architectures. The methyl group at the 1-position introduces steric and electronic modifications that can influence the reactivity and properties of the resulting coupled products. This guide will explore the theoretical underpinnings of this valuable reagent.

Physicochemical Properties: A Comparative Analysis

While specific experimental data for 1-Methylnaphthalene-2-boronic acid is not widely published, we can infer its properties from its constituent parts and related analogs.

| Property | Predicted/Inferred Value for 1-Methylnaphthalene-2-boronic acid | Reference Compound: 1-Methylnaphthalene | Reference Compound: Naphthalene-2-boronic acid |

| Molecular Formula | C₁₁H₁₁BO₂ | C₁₁H₁₀[3] | C₁₀H₉BO₂[1] |